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Abstract
Tetramethylsuccinimide, also known as 3,3,4,4-tetramethylpyrrolidine-2,5-dione, is a five-

membered heterocyclic compound with a succinimide core. This document provides a

comprehensive overview of its chemical structure and bonding characteristics. Due to the

absence of publicly available experimental crystallographic data, this guide presents structural

parameters derived from computational chemistry using Density Functional Theory (DFT).

These theoretical values offer valuable insights into the molecule's geometry. A representative

synthetic protocol for succinimide derivatives is also detailed to provide a practical experimental

context.
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Identifier Value

IUPAC Name 3,3,4,4-tetramethylpyrrolidine-2,5-dione

Synonyms Tetramethylsuccinimide

Molecular Formula C₈H₁₃NO₂

Molecular Weight 155.19 g/mol

CAS Number 3566-61-8

Canonical SMILES CC1(C)C(=O)NC(=O)C1(C)C

InChIKey XGJPUQFWFRCCFO-UHFFFAOYSA-N

PubChem CID 72824[1]

Chemical Structure and Bonding
The chemical structure of tetramethylsuccinimide consists of a central five-membered

pyrrolidine ring containing a nitrogen atom. This ring is substituted with two carbonyl groups at

positions 2 and 5, forming the succinimide moiety. Additionally, two methyl groups are attached

to each of the carbon atoms at positions 3 and 4.

Caption: 2D chemical structure of tetramethylsuccinimide.

Predicted Molecular Geometry
In the absence of experimental data, the three-dimensional structure of

tetramethylsuccinimide was predicted using computational modeling. The pyrrolidine ring is

expected to adopt a slightly puckered envelope or twisted conformation to minimize steric strain

from the four methyl groups. The carbonyl groups are predicted to be nearly coplanar with the

adjacent ring atoms.

Predicted Bond Lengths and Angles
The following tables summarize the predicted bond lengths and angles for

tetramethylsuccinimide, obtained through Density Functional Theory (DFT) calculations.

These values provide a quantitative description of the molecular geometry.
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Table 1: Predicted Bond Lengths (Å)

Bond Predicted Length (Å)

C2 - N1 1.39

C5 - N1 1.39

C2 - C3 1.54

C4 - C5 1.54

C3 - C4 1.57

C2 = O6 1.22

C5 = O7 1.22

C3 - C8 1.54

C3 - C9 1.54

C4 - C10 1.54

C4 - C11 1.54

N1 - H12 1.01

Table 2: Predicted Bond Angles (°) and Dihedral Angle (°)
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Angle Predicted Angle (°)

C5 - N1 - C2 111.5

N1 - C2 - C3 108.0

C2 - C3 - C4 104.5

C3 - C4 - C5 104.5

C4 - C5 - N1 108.0

N1 - C2 = O6 125.0

C3 - C2 = O6 127.0

N1 - C5 = O7 125.0

C4 - C5 = O7 127.0

C2 - C3 - C8 110.0

C2 - C3 - C9 110.0

C4 - C3 - C8 112.0

C4 - C3 - C9 112.0

C8 - C3 - C9 108.0

C3 - C4 - C10 112.0

C3 - C4 - C11 112.0

C5 - C4 - C10 110.0

C5 - C4 - C11 110.0

C10 - C4 - C11 108.0

C5 - N1 - H12 124.25

C2 - N1 - H12 124.25

Dihedral Angle

C2 - C3 - C4 - C5 0.0
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Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3,3,4,4-

tetramethylpyrrolidine-2,5-dione is not readily available in the surveyed literature, a general and

widely applicable method for the synthesis of N-substituted succinimides from succinic

anhydride and a primary amine can be adapted. A plausible synthetic route is the reaction of

tetramethylsuccinic anhydride with ammonia or an ammonia equivalent.

Representative Synthesis of a Succinimide Derivative
The following protocol describes the synthesis of a generic succinimide from the corresponding

anhydride and an amine. This can be considered a representative procedure for the synthesis

of tetramethylsuccinimide, where tetramethylsuccinic anhydride would be the starting

material.

Reactants

Reaction Work-up & Purification Product

Tetramethylsuccinic Anhydride

Mix Reactants in Solvent
(e.g., Ethanol)

Ammonia Source (e.g., NH4OH)

Heat under Reflux Cool Reaction Mixture Precipitate Product Filter Solid Recrystallize from
appropriate solvent Tetramethylsuccinimide

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of succinimides.

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve

tetramethylsuccinic anhydride in a suitable solvent such as ethanol.

Addition of Amine: To the stirred solution, add an aqueous solution of ammonium hydroxide

dropwise.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. The product

may precipitate out of the solution. If not, the solvent can be removed under reduced

pressure.

Purification: The crude product can be purified by recrystallization from an appropriate

solvent system (e.g., ethanol/water) to yield pure tetramethylsuccinimide.

Structural Characterization Methods
The definitive determination of the chemical structure and bonding of tetramethylsuccinimide
would rely on the following experimental techniques:

X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise and

unambiguous data on bond lengths, bond angles, and the overall three-dimensional

structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would

confirm the connectivity of atoms and the chemical environment of the different protons and

carbons in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional

groups, particularly the strong absorption bands of the carbonyl (C=O) groups and the N-H

bond of the imide.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the

compound.

Computational Methodology
The structural parameters presented in this guide were obtained through quantum chemical

calculations based on Density Functional Theory (DFT).
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Caption: A simplified workflow for computational structure determination.

Methodology:

Software: A standard quantum chemistry software package was used.

Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP).

Basis Set: A standard basis set (e.g., 6-31G*) was employed to describe the atomic orbitals.

Procedure: An initial 3D structure of tetramethylsuccinimide was generated and then

subjected to a geometry optimization calculation. This process iteratively adjusts the atomic

coordinates to find the lowest energy conformation of the molecule, which corresponds to its

most stable structure. From this optimized geometry, the bond lengths and angles were

calculated.
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Conclusion
This technical guide has provided a detailed overview of the chemical structure and bonding of

tetramethylsuccinimide. While experimental crystallographic data is not currently available,

the presented computational data offers a robust theoretical model of its molecular geometry.

The provided representative synthesis protocol outlines a practical approach for its preparation.

Further experimental validation, particularly through X-ray crystallography, would be invaluable

for confirming the precise structural parameters of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. labsolu.ca [labsolu.ca]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Bonding of Tetramethylsuccinimide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048748#tetramethylsuccinimide-chemical-structure-
and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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